4-Methoxystyrene
Overview
Description
4-Methoxystyrene, also known as 4-vinylanisole, is an unsaturated aromatic ether with the chemical formula C₉H₁₀O. It is a colorless liquid at room temperature and is commonly found in various foods and beverages. This compound is notable for its applications in the synthesis of polystyrene derivatives and its role as an aggregation pheromone in locusts .
Mechanism of Action
Target of Action
4-Methoxystyrene, also known as 4-Vinylanisole, is an aromatic hydrocarbon . The primary targets of this compound are specific proteins, notably the cytochrome P450 enzyme system . This enzyme system plays a crucial role in the metabolism of various substances, including drugs and toxins.
Mode of Action
The mode of action of this compound involves its interaction with these target proteins. It is suggested that this compound interacts with the cytochrome P450 enzyme system . Furthermore, its interaction with DNA is believed to induce biochemical effects by inhibiting certain enzymes responsible for protein synthesis .
Biochemical Pathways
It is known that the compound can influence the activity of the cytochrome p450 enzyme system . This system is involved in a wide range of biochemical pathways, including the metabolism of drugs and toxins. Therefore, the action of this compound could potentially affect these pathways and their downstream effects.
Result of Action
It is suggested that its interaction with specific proteins and dna could lead to changes in protein synthesis . These changes could potentially affect various cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methoxystyrene involves the reduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol using a reducing agent such as potassium borohydride. This intermediate is then subjected to a dehydration reaction under the catalysis of a dehydrating agent to yield this compound .
Industrial Production Methods
The industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves dissolving 4-methoxyacetophenone in an ethanol solvent, adding a reducer, and performing a reduction reaction. The intermediate product is then dehydrated and distilled to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxystyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Produces 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Yields 4-methoxyethylbenzene.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Methoxystyrene has diverse applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create polystyrene derivatives with unique properties.
Biology: Acts as an aggregation pheromone in locusts, influencing their behavior.
Medicine: Investigated for its potential use in drug delivery systems due to its polymerizable nature.
Industry: Employed in the production of coatings, adhesives, and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Methylstyrene
- 4-(Trifluoromethyl)styrene
- 4-tert-Butylstyrene
- 4-Cyanostyrene
- 4-Chlorostyrene
- 4-Acetoxystyrene
- 4-Bromostyrene
Uniqueness
4-Methoxystyrene is unique due to its methoxy functional group, which imparts distinct chemical properties and reactivity compared to other styrene derivatives. This functional group enhances its utility in polymerization reactions and its role as a pheromone .
Properties
IUPAC Name |
1-ethenyl-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJRSHJHFRVGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-44-5 | |
Record name | Benzene, 1-ethenyl-4-methoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24936-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7073222 | |
Record name | Benzene, 1-ethenyl-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073222 | |
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Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 4-Vinylanisole | |
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CAS No. |
637-69-4 | |
Record name | 4-Methoxystyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Vinylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxystyrene | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408326 | |
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Record name | 4-Methoxystyrene | |
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Record name | Benzene, 1-ethenyl-4-methoxy- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-vinylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.272 | |
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Record name | 4-VINYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ISH8T4A6E | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methoxystyrene?
A1: this compound has the molecular formula C9H10O and a molecular weight of 134.176 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using several spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): []H NMR and []13C NMR can be used to determine the structure and purity of this compound. [, ]
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in the molecule. []
- UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule, particularly the conjugated system. [, , ]
Q3: How does the presence of the methoxy group affect the properties of this compound compared to styrene?
A3: The methoxy group, being electron-donating, increases the electron density of the styrene ring system. This influences various properties:
- Reactivity: this compound is more reactive towards electrophilic attack than styrene. [, ]
- Polymerization: It can be polymerized using radical, cationic, and anionic polymerization methods. [, , ]
- Spectral Properties: The methoxy group causes a bathochromic shift in the UV-Vis absorption spectrum compared to styrene. [, ]
Q4: Is this compound stable under ambient conditions?
A4: this compound is susceptible to oxidation in the presence of air and light. [] Proper storage under inert atmosphere and protection from light is recommended.
Q5: What is the role of this compound in Diels-Alder reactions?
A5: this compound can act as a diene in Diels-Alder reactions, particularly when activated by catalysts like osmium(II) complexes. [] This allows for the synthesis of stereodefined decalin ring systems, which are valuable intermediates in organic synthesis.
Q6: How does the electron-donating methoxy group affect the reactivity of this compound in electron transfer catalyzed reactions?
A6: The methoxy group makes this compound more electron-rich, making it a suitable substrate for electron transfer catalyzed reactions. [, ] This property has been explored in Diels-Alder reactions where the selectivity of the reaction can be controlled by tuning the reaction conditions.
Q7: Have computational methods been used to study the reactivity of this compound?
A7: Yes, computational methods like Density Functional Theory (DFT) have been used to:
- Study reaction mechanisms: For example, DFT calculations helped elucidate the mechanism of oxygen atom transfer from an iron(V)(O) complex to this compound. []
- Explore possible reaction pathways: DFT calculations were used to study the electron-transfer-catalyzed dimerization of this compound, providing insights into the stereoselectivity of the reaction. []
Q8: How do substituents on the aromatic ring of this compound influence its reactivity?
A8: The electronic nature of substituents on the aromatic ring greatly influences the reactivity of this compound:
- Electron-donating groups: Enhance the electron density of the styrene system, making it more reactive towards electrophiles. [, , ]
- Electron-withdrawing groups: Decrease the electron density, making the molecule less reactive towards electrophiles. []
Q9: Are there specific formulation strategies for improving the stability of this compound?
A9: While the provided research doesn't detail specific formulation strategies for this compound, common practices include:
Q10: What analytical techniques are used to characterize and quantify this compound?
A10: Various analytical techniques are employed:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound in complex mixtures, for example, in natural product extracts. []
- NMR Spectroscopy: Useful for structural characterization and purity assessment. [, ]
Q11: Is there information on the environmental fate and degradation of this compound?
A11: The provided research primarily focuses on the chemical and material properties of this compound, with limited information on its environmental fate and degradation.
Q12: What are some alternatives to this compound in its various applications?
A12: Alternatives depend on the specific application. For instance:
- Polymerization: Other styrene derivatives, such as styrene, 4-methylstyrene, and 4-tert-butoxystyrene, can be used. [] The choice depends on the desired polymer properties.
Q13: What research tools and resources are essential for studying this compound?
A13: Essential tools and resources include:
- Spectroscopic techniques: NMR, FTIR, and UV-Vis spectroscopy for characterization. [, , , , , ]
- Chromatographic techniques: GC-MS and HPLC for separation and quantification. []
- Computational chemistry software: For modeling and studying reaction mechanisms. [, ]
Q14: What are some examples of cross-disciplinary research involving this compound?
A14: The provided research highlights several examples:
- Materials Science: Development of new polymers with tailored properties. [, , , , ]
- Organic Chemistry: Utilizing this compound in Diels-Alder reactions for synthesizing complex molecules. [, , ]
- Physical Chemistry: Studying the photochemical and electrochemical properties of this compound and its derivatives. [, , ]
- Computational Chemistry: Modeling the reactivity and properties of this compound using DFT and other computational methods. [, ]
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